molecular formula C6H7N3O B3237680 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one CAS No. 1393585-07-3

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one

Cat. No. B3237680
Key on ui cas rn: 1393585-07-3
M. Wt: 137.14 g/mol
InChI Key: XZMVYWXGZUMIFK-UHFFFAOYSA-N
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Patent
US06858616B2

Procedure details

1-[3-Cyano-4-fluorophenyl)-3-methyl-6-[4-bromophenyl]-1,4,5,6-tetrahydro-7H-pyrazolo-[3,4-c]-pyridin-7-one (Example 47, Part B; 0.23 g, 0.54 mmol), 2-thiomethylphenylboronic acid (0.13 g, 0.76 mmol) and Bu4NBr (0.011 g) in C6H6 (20 mL) and 2N Na2CO3 (4 mL) was purged with a stream of N2 gas. Palladium tetrakis(triphenyl) phosphine (0.032 g, 0.028 mmol) was added and the mixture heated at reflux for 18 h. To the cooled reaction mixture, brine and EtOAc was added and the layers separated. The organic layer was dried (MgSO4) and evaporated then the residue was purified by silica gel chromatography (100 g of SiO2, eluted with 1:1 hexane:EtOAc) to give 0.17 g (3.2 mmol) of 1-[3-cyano-4-fluorophenyl]-3-methyl-6-[2′-thiomethyl)-[1,1′]-biphen-4-yl]-1,4,5,6-tetrahydro-7H-pyrazolo-[3,4-c]-pyridin-7-one; LRMS (M+H)+: 469.0 m/z.
Name
1-[3-Cyano-4-fluorophenyl)-3-methyl-6-[4-bromophenyl]-1,4,5,6-tetrahydro-7H-pyrazolo-[3,4-c]-pyridin-7-one
Quantity
0.23 g
Type
reactant
Reaction Step One
[Compound]
Name
2-thiomethylphenylboronic acid
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
Palladium tetrakis(triphenyl) phosphine
Quantity
0.032 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=C([N:10]2[C:14]3[C:15](=[O:26])[N:16](C4C=CC(Br)=CC=4)[CH2:17][CH2:18][C:13]=3[C:12](C)=[N:11]2)C=CC=1F)#N.N#N.CCOC(C)=O>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].C1C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+].[Cl-].[Na+].O>[NH:10]1[C:14]2[C:15](=[O:26])[NH:16][CH2:17][CH2:18][C:13]=2[CH:12]=[N:11]1 |f:3.4,6.7.8,9.10.11|

Inputs

Step One
Name
1-[3-Cyano-4-fluorophenyl)-3-methyl-6-[4-bromophenyl]-1,4,5,6-tetrahydro-7H-pyrazolo-[3,4-c]-pyridin-7-one
Quantity
0.23 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)N1N=C(C2=C1C(N(CC2)C2=CC=C(C=C2)Br)=O)C
Name
2-thiomethylphenylboronic acid
Quantity
0.13 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0.011 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Palladium tetrakis(triphenyl) phosphine
Quantity
0.032 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (100 g of SiO2, eluted with 1:1 hexane:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=C1C(NCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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